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(Z)-6-Nonenoic acid methyl ester

Cat. No.: B13817204
M. Wt: 170.25 g/mol
InChI Key: IAXJWKAHMIYBRY-PLNGDYQASA-N
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Description

Overview of Unsaturated Fatty Acid Methyl Esters in Scientific Inquiry

Unsaturated fatty acid methyl esters (FAMEs) are derivatives of unsaturated fatty acids, where the carboxylic acid group is esterified with methanol (B129727). These compounds are integral to numerous areas of scientific research. In biology, they are crucial components of cell membranes, influencing their fluidity, and serve as precursors for signaling molecules like eicosanoids. ontosight.ai Their applications extend to the industrial sector, where they are key components of biodiesel, and are also utilized in the production of cosmetics and nutritional supplements. ontosight.airesearchgate.net The presence of one or more double bonds in their hydrocarbon chains imparts unique chemical properties, affecting their shape and stability. ontosight.ai The analysis of FAMEs is commonly performed using techniques like gas chromatography (GC) to determine the fatty acid composition of fats and oils. nih.gov

Significance of Monounsaturated Alkenoic Acid Methyl Esters in Chemical Biology

Monounsaturated alkenoic acid methyl esters, characterized by a single double bond in their structure, are of significant interest in chemical biology. They serve as valuable tools for studying the metabolic pathways of fatty acids and their roles in cellular processes. For instance, research has shown that monounsaturated fatty acids can protect pancreatic beta-cells from the detrimental effects of saturated fatty acids and high glucose levels, highlighting their potential role in managing conditions like type 2 diabetes. nih.gov Furthermore, the esterification of these fatty acids into their methyl esters can enhance their ability to penetrate cell membranes, making them useful as "pro-drugs" for delivering biologically active molecules into cells. researchgate.net The position of the double bond within the carbon chain is a critical determinant of the biological activity and physical properties of these molecules. nih.gov

Structural Elucidation and Stereochemical Considerations of (Z)-6-Nonenoic Acid Methyl Ester

This compound is a specific monounsaturated fatty acid methyl ester with the chemical formula C10H18O2. nih.gov Its structure consists of a nine-carbon chain with a double bond at the sixth carbon atom and a methyl ester group at the terminus. The "(Z)" designation specifies the stereochemistry of the double bond.

Positional Isomerism and Geometric Isomerism (Z/E Configuration)

The properties and function of nonenoic acid methyl ester are heavily influenced by isomerism.

Positional Isomerism: This refers to the different possible locations of the double bond along the carbon chain. For example, the double bond could be at the 2nd, 3rd, 4th, etc., carbon, each creating a distinct positional isomer with unique chemical and physical properties.

Geometric Isomerism: This arises from the restricted rotation around the carbon-carbon double bond. For 6-nonenoic acid methyl ester, two geometric isomers are possible:

This compound (cis): In this configuration, the higher-priority substituent groups on each carbon of the double bond are on the same side.

(E)-6-Nonenoic acid methyl ester (trans): In this configuration, the higher-priority substituent groups are on opposite sides.

The separation and identification of these isomers are crucial for understanding their specific biological roles and are often accomplished using chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography. nih.govnih.gov The (E)-isomer, for instance, has been identified as a component of the sex pheromone of the Mediterranean fruit fly, Ceratitis capitata. pherobase.com

Current Gaps and Future Research Imperatives for this compound

While the synthesis and some biological activities of isomers of 6-nonenoic acid methyl ester have been explored, particularly in the context of insect pheromones, significant research gaps remain for the (Z)-isomer specifically. pherobase.com Much of the existing research focuses on the broader category of unsaturated FAMEs or other isomers.

Future research should prioritize a more in-depth investigation into the specific biological functions of this compound. This includes elucidating its metabolic fate, its potential role in cellular signaling pathways, and its interactions with proteins and other biomolecules. Furthermore, a comprehensive comparison of the biological activities of the (Z) and (E) isomers would provide valuable insights into the structure-activity relationships of these compounds. The development of more efficient and stereoselective synthetic routes to obtain pure this compound will be crucial for facilitating these future studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B13817204 (Z)-6-Nonenoic acid methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl (Z)-non-6-enoate

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3/b5-4-

InChI Key

IAXJWKAHMIYBRY-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CCCCC(=O)OC

Canonical SMILES

CCC=CCCCCC(=O)OC

Origin of Product

United States

Natural Occurrence and Biogeochemical Distribution of Z 6 Nonenoic Acid Methyl Ester

Identification in Biological Extracts and Natural Sources

Direct and conclusive identification of (Z)-6-nonenoic acid methyl ester in natural sources is notably scarce in scientific literature. Much of the available information pertains to its isomers or closely related compounds.

Presence in Plant Metabolomes (e.g., Seed Oils, Essential Oils, Algae)

There is currently no definitive evidence documenting the natural occurrence of this compound in plant metabolomes. While various FAMEs are known constituents of plant oils and volatiles, specific analytical studies identifying this particular isomer are lacking. For instance, while some studies on the essential oils of certain aromatic plants have identified a range of esters, this compound has not been reported as a component. researchgate.net Other research on the chemical composition of plants like Elaeagnus umbellata has identified various fatty acid esters, but not the specific compound .

It is plausible that this compound may exist in trace amounts in some plant species, but its detection is challenging due to the complexity of plant extracts and the potential for co-elution with other isomers during chromatographic analysis. The identification of isomers often requires sophisticated analytical techniques and the availability of pure standards for comparison, which may have limited its reporting.

Detection in Microbial Systems and Fermentation Products

The world of microbial volatiles is vast and diverse, with bacteria and fungi known to produce a wide array of FAMEs. nih.gov These compounds can play roles in cell signaling and interactions with other organisms. While actinomycetes, a group of bacteria, are known to produce a variety of volatile esters, specific detection of this compound has not been explicitly documented in available research. nih.govnih.gov

Studies on the biodegradation of FAMEs in wastewater have identified various methyl esters, but again, the specific (Z)-6 isomer of nonenoic acid is not mentioned. thegoodscentscompany.comukm.my The analysis of volatile compounds from various microbial sources is an active area of research, and future metabolomic studies may yet reveal the presence of this elusive compound in microbial systems.

Occurrence in Insect Secretions or Metabolites

The parent acid, (Z)-6-nonenoic acid, is listed in the Pherobase, a database of insect semiochemicals, suggesting a role in insect communication. pherobase.com Semiochemicals are chemical signals that mediate interactions between organisms. While the acid itself is noted, the presence of its methyl ester derivative, this compound, as a pheromone or allomone in insects has not been definitively established in the available literature. It is known that some insects utilize methyl esters of fatty acids as part of their chemical signaling repertoire. For example, a blend including nonanoic acid and methyl tetradecanoate (B1227901) has been shown to influence oviposition in Aedes aegypti mosquitoes. nih.gov

Quantitative Analysis of Natural Abundance

Due to the lack of confirmed identification of this compound in natural sources, there is no available data on its quantitative abundance. Quantitative analysis would require the development of specific analytical methods, including the use of a pure standard for calibration, which is contingent on its initial discovery in a natural extract.

Environmental Distribution and Fate

The environmental distribution and fate of this compound as a specific compound have not been studied. However, the environmental behavior of the broader class of FAMEs has been investigated, largely in the context of biodiesel, which is primarily composed of these molecules.

In general, FAMEs are considered to be readily biodegradable in both aquatic and terrestrial environments. researchgate.netnih.gov The rate of biodegradation can be influenced by factors such as the length of the carbon chain and the degree of unsaturation. researchgate.net Unsaturated FAMEs can undergo autoxidation when exposed to air and light. nih.gov In soil and groundwater, FAMEs are subject to sorption and biodegradation by microorganisms. pherobase.com The degradation of FAMEs in marine and rainwater has been observed to occur at rates similar to n-alkanes.

It can be inferred that if this compound were present in the environment, it would likely undergo similar degradation pathways as other C9 unsaturated FAMEs. However, without specific studies, its precise environmental persistence and transformation products remain unknown.

Biosynthetic Pathways and Metabolic Transformations of Z 6 Nonenoic Acid Methyl Ester

De Novo Biosynthesis Mechanisms

The biosynthesis of (Z)-6-nonenoic acid methyl ester begins with the formation of its precursor, nonanoic acid, a nine-carbon saturated fatty acid. Unlike the more common even-chain fatty acids, the synthesis of odd-chain fatty acids like nonanoic acid follows a specialized route.

Chain Elongation and Desaturation Pathways

The de novo synthesis of fatty acids is an iterative process that typically starts with acetyl-CoA and involves the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex. libretexts.orgresearchgate.net The synthesis of odd-numbered fatty acid chains, however, is initiated with a different primer, propionyl-CoA, which has three carbon atoms. wikipedia.org

The termination of fatty acid synthesis is a critical step that determines the final chain length. nih.gov In many organisms, this process is controlled by thioesterases, enzymes that cleave the growing fatty acyl chain from the acyl carrier protein (ACP) of the FAS complex. nih.govnih.gov The production of medium-chain fatty acids, including nonanoic acid, is often attributed to the action of specific medium-chain thioesterases that prematurely terminate the elongation process. portlandpress.comnih.gov For instance, certain plants are known to accumulate medium-chain fatty acids in their seeds due to the presence of such specialized thioesterases. nih.govfrontiersin.org

Once nonanoic acid is synthesized, the introduction of a double bond at the sixth position is carried out by a desaturase enzyme. Desaturases are a class of enzymes that introduce double bonds into fatty acyl chains. nih.gov The nomenclature of desaturases, such as delta-6 desaturase, indicates the position of the double bond they create relative to the carboxyl end of the fatty acid. rsc.org While much of the research on desaturases has focused on longer-chain fatty acids, it is understood that these enzymes are responsible for creating the unsaturation in fatty acids. nih.govnih.gov The formation of the cis (Z) configuration of the double bond is a characteristic feature of most fatty acid desaturases. nih.gov

Role of Specific Desaturases and Synthases

The key enzymes involved in this biosynthetic pathway are the fatty acid synthase (FAS) complex and a specific desaturase.

Enzyme/ComplexRole in Biosynthesis
Fatty Acid Synthase (FAS) Catalyzes the iterative elongation of the fatty acid chain. The specificity of its associated thioesterase for terminating the chain at nine carbons is crucial for nonanoic acid synthesis. portlandpress.comnih.gov
Delta-6 Desaturase This enzyme is responsible for introducing a cis double bond between the 6th and 7th carbon atoms of the nonanoyl-CoA or a nonanoyl-lipid substrate, converting it to (Z)-6-nonenoyl-CoA or its lipid-bound equivalent. rsc.org

The final step in the formation of this compound is the esterification of the carboxyl group of (Z)-6-nonenoic acid with methanol (B129727). This reaction can be catalyzed by various esterase or transferase enzymes.

Enzymatic Derivatization and Biotransformation

This compound can undergo further metabolic changes through the action of several classes of enzymes, leading to a variety of oxidized and cleaved products.

Lipoxygenase-Mediated Oxidations

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. nih.govnih.gov While their primary substrates are longer-chain fatty acids like linoleic and arachidonic acid, they can also act on other unsaturated fatty acids. nih.gov The action of a lipoxygenase on (Z)-6-nonenoic acid would likely target the allylic carbons adjacent to the double bond, leading to the formation of a hydroperoxy derivative, such as a 9-hydroperoxy-nonenoic acid derivative. The specificity of different lipoxygenases determines the position and stereochemistry of the hydroperoxide group. nih.gov

Hydroperoxide Lyase Activity

Fatty acid hydroperoxides formed by lipoxygenases can be further metabolized by hydroperoxide lyases (HPLs). wikipedia.org These enzymes cleave the carbon-carbon bond adjacent to the hydroperoxide group, resulting in the formation of shorter-chain aldehydes and oxo-acids. wikipedia.org In the context of a 9-hydroperoxy derivative of nonenoic acid, HPL activity would lead to the cleavage of the molecule, potentially producing C9 aldehydes. nih.govnih.gov For example, 9-hydroperoxide lyase activity has been shown to be involved in the formation of 2(E)-nonenal from the 9-hydroperoxide of linoleic acid. nih.gov

Alcohol Dehydrogenase and Baeyer-Villiger Monooxygenase Involvement

The aldehyde products resulting from hydroperoxide lyase activity can be further converted to their corresponding alcohols by alcohol dehydrogenases (ADHs). wikipedia.org These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. wikipedia.org Therefore, a nonenal produced from the cleavage of a (Z)-6-nonenoic acid derivative could be reduced to a nonenol by an ADH.

ω-Hydroxylation and Subsequent Transformations

The metabolic fate of this compound can involve ω-hydroxylation, a critical reaction for increasing the water solubility of lipophilic compounds and preparing them for further metabolism or excretion. This process is primarily catalyzed by cytochrome P450 monooxygenases. researchgate.netresearchgate.net These enzymes introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid chain. researchgate.netresearchgate.net

Following ω-hydroxylation, the resulting ω-hydroxy fatty acid can undergo further oxidation. An alcohol dehydrogenase can convert the hydroxyl group to an aldehyde, which is then subsequently oxidized to a dicarboxylic acid by an aldehyde dehydrogenase. bucek-lab.org This dicarboxylic acid can then enter β-oxidation from the ω-end, allowing for its complete catabolism.

It is important to note that the substrate specificity of these enzymes is a key determinant of whether this compound undergoes this transformation. Research on a soluble enzyme system from Bacillus megaterium demonstrated that while it could hydroxylate free fatty acids and their amides, it did not act on fatty acid methyl esters. nih.gov Conversely, a study using a cytochrome P450 4A1/NADPH-P450 reductase fusion protein showed that it could ω-hydroxylate methyl laurate, albeit at a much lower efficiency than lauric acid. nih.gov This suggests that the esterification of the carboxyl group significantly impacts the efficiency of ω-hydroxylation, and the specific enzymes present in an organism will determine the metabolic route.

Table 1: Key Enzymes in ω-Hydroxylation and Subsequent Transformations

Enzyme FamilyFunctionSubstrate Class
Cytochrome P450 MonooxygenasesCatalyze the initial ω-hydroxylation.Fatty acids, some fatty acid esters. researchgate.netnih.gov
Alcohol DehydrogenaseOxidizes the ω-hydroxyl group to an aldehyde.Alcohols. bucek-lab.org
Aldehyde DehydrogenaseOxidizes the ω-aldehyde group to a carboxylic acid.Aldehydes. bucek-lab.org

Metabolic Flux and Regulation in Biological Systems

The biosynthesis of fatty acid-derived pheromones, including esters like this compound, is tightly regulated. The flux through the biosynthetic pathway is controlled by the availability of precursors, such as acetyl-CoA and malonyl-CoA, and the activity of key enzymes. frontiersin.org For instance, the overexpression of acetyl-CoA carboxylase (ACC), which produces malonyl-CoA, has been shown to increase total fatty acid production in yeast engineered to produce pheromones. frontiersin.org

Comparative Genomics and Proteomics of Biosynthetic Enzymes

The biosynthesis of (Z)-6-nonenoic acid, the precursor to its methyl ester, is initiated by the de novo synthesis of saturated fatty acids, followed by a desaturation step. Comparative genomics has been instrumental in identifying and characterizing the gene families responsible for these processes, particularly in insects where these compounds often act as pheromones.

The key enzymes in the formation of the double bond in (Z)-6-nonenoic acid are fatty acyl-CoA desaturases. Comparative genomic studies across various insect species have revealed a diverse and evolving family of desaturase genes. researchgate.net These studies allow for the identification of desaturases with specificities for different chain lengths and positions of desaturation. Transcriptomic analyses of insect pheromone glands have further pinpointed the specific desaturase genes that are highly expressed during pheromone production. researchgate.net

Following the formation of the unsaturated fatty acyl-CoA, the final step in the biosynthesis of this compound would be the transfer of a methyl group. While the specific methyltransferases involved in insect pheromone biosynthesis are less characterized than desaturases and reductases, comparative proteomic analyses of pheromone glands can identify candidate enzymes that are upregulated during periods of pheromone synthesis. By comparing the proteomes of pheromone-producing and non-producing tissues or developmental stages, researchers can identify enzymes that are likely involved in the final modifications of pheromone components. researchgate.net

Table 2: Key Gene/Protein Families in the Biosynthesis of this compound

Gene/Protein FamilyFunction in BiosynthesisRelevance from Comparative Studies
Fatty Acyl-CoA DesaturasesIntroduction of the double bond at the C6 position of a C9 acyl-CoA precursor.Comparative genomics reveals diverse desaturase families with varying specificities. researchgate.net
Fatty Acyl-CoA ReductasesReduction of the acyl-CoA to an alcohol (if the pheromone is an alcohol or acetate (B1210297) ester).Not directly involved in methyl ester formation, but a key family in pheromone biosynthesis.
MethyltransferasesCatalyzes the final methylation of (Z)-6-nonenoic acid.Less characterized; proteomics of pheromone glands is a key discovery tool. researchgate.net

Chemical Synthesis Methodologies for Z 6 Nonenoic Acid Methyl Ester

Total Synthesis Strategies

Total synthesis provides precise control over the molecular structure, including the stereochemistry of the double bond, which is crucial for obtaining the desired (Z)-isomer.

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. mdpi.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed. organic-chemistry.orgwikipedia.org

A plausible synthetic route to (Z)-6-nonenoic acid methyl ester using a Wittig reaction would involve the reaction of a propyl-substituted phosphonium (B103445) ylide with an aldehyde containing the ester functionality. Specifically, the non-stabilized ylide, propylidenetriphenylphosphorane, can be generated in situ from propyltriphenylphosphonium bromide using a strong base. This ylide would then react with methyl 5-oxopentanoate. The reaction proceeds through a four-membered oxaphosphetane intermediate, which preferentially forms the syn diastereomer, leading to the (Z)-alkene upon decomposition. harvard.edu

Table 1: Representative Z-Selective Wittig Reaction Conditions

EntryAldehydeYlide PrecursorBaseSolventTemperature (°C)Z:E Ratio (Typical)Yield (%) (Typical)
1Methyl 5-oxopentanoatePropyltriphenylphosphonium bromiden-BuLiTHF-78 to rt>95:575-85
2Methyl 5-oxopentanoatePropyltriphenylphosphonium bromideNaHMDSTHF-78 to rt>95:570-80

This table presents plausible data based on typical outcomes for Z-selective Wittig reactions with non-stabilized ylides.

The key to achieving high (Z)-selectivity lies in using salt-free conditions or low-temperature reactions with specific bases that favor the kinetic product. harvard.edu

Hydroboration-oxidation is a two-step reaction that can be used to convert a terminal alkyne into an anti-Markovnikov alcohol, which can then be oxidized to an aldehyde and subsequently esterified. To achieve the desired (Z)-alkene geometry, a partial reduction of an internal alkyne is necessary.

A synthetic pathway could begin with 6-nonynoic acid. The stereoselective reduction of the triple bond to a (Z)-double bond can be accomplished using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) and hydrogen gas. This catalytic hydrogenation results in the syn-addition of hydrogen across the triple bond, yielding (Z)-6-nonenoic acid. The final step is the esterification of the carboxylic acid with methanol (B129727), typically under acidic conditions (e.g., using sulfuric acid or a resin like Amberlyst-15) to produce this compound.

Alternatively, the hydroboration of a terminal alkyne like 1-hexyne (B1330390) with a bulky borane (B79455) reagent such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) results in the formation of a vinylborane (B8500763) with the boron atom at the terminal carbon. masterorganicchemistry.comlibretexts.orgyoutube.com This intermediate can then be used in a subsequent cross-coupling reaction, or oxidized to an aldehyde which then undergoes a Wittig-type reaction to build the rest of the carbon chain with the desired ester functionality.

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is particularly useful for synthesizing precursors to (Z)-alkenoic acids. researchgate.netresearchgate.netnih.gov

A synthetic strategy for this compound could involve the Sonogashira coupling of 1-butyne (B89482) with a suitable four-carbon electrophile containing a protected carboxylic acid or ester group, such as methyl 4-bromobutanoate. This would yield methyl 6-nonynoate. As described in the previous section, the resulting internal alkyne can then be stereoselectively reduced to the (Z)-alkene using Lindlar's catalyst, followed by esterification if necessary. chemrxiv.orgrsc.org

Table 2: Example of Sonogashira Coupling for Alkyne Precursor Synthesis

EntryAlkyneElectrophilePd CatalystCu Co-catalystBaseSolventYield (%) (Typical)
11-ButyneMethyl 4-iodobutanoatePd(PPh₃)₄CuIEt₃NTHF80-90
21-ButyneMethyl 4-bromobutanoatePdCl₂(PPh₃)₂CuIPiperidineDMF75-85

This table presents plausible data based on typical outcomes for Sonogashira coupling reactions.

Partial Synthesis from Renewable Feedstocks

Utilizing readily available and renewable starting materials, such as fatty acids from vegetable oils, offers a more sustainable approach to the synthesis of this compound.

Oleic acid, an abundant 18-carbon monounsaturated fatty acid, can serve as a starting material for the synthesis of shorter-chain fatty acids through olefin metathesis. Cross-metathesis of methyl oleate (B1233923) with a short-chain alkene, such as 1-butene, in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst), can cleave the C9 double bond and form new double bonds. nih.govresearchgate.netchemrxiv.orgrsc.orgrsc.org

This reaction would theoretically yield a mixture of products, including this compound and 1-decene, alongside self-metathesis products. The stereochemistry of the newly formed double bond can be influenced by the choice of catalyst and reaction conditions. Achieving high selectivity for the desired (Z)-isomer can be challenging in metathesis reactions.

Chemo-enzymatic cascades combine the high selectivity of enzymatic reactions with the versatility of chemical transformations, often in a one-pot process, to create efficient and sustainable synthetic routes. mdpi.comnih.govrsc.orgresearchgate.netnih.gov

A potential chemo-enzymatic route to this compound could start with a renewable dicarboxylic acid precursor. For example, a suitable dicarboxylic acid could be enzymatically reduced to a monoaldehyde using a carboxylic acid reductase (CAR). This aldehyde can then be subjected to a Z-selective Wittig reaction with propylidenetriphenylphosphorane to introduce the (Z)-double bond and complete the carbon skeleton. The final step would be the lipase-catalyzed esterification of the carboxylic acid group with methanol. Lipases are widely used for their ability to catalyze esterification under mild conditions. nih.govnih.gov

Table 3: Lipase Screening for Esterification of (Z)-6-Nonenoic Acid

EntryLipase SourceImmobilization SupportSolventTemperature (°C)Conversion (%) (Typical)
1Candida antarctica Lipase BAcrylic ResinHexane (B92381)40-50>95
2Rhizomucor mieheiMacroporous ResinToluene40-5085-95
3Pseudomonas cepaciaCeramicAcetone (B3395972)30-4080-90

This table presents plausible data based on typical outcomes for lipase-catalyzed esterification of fatty acids.

This approach leverages the benefits of both biocatalysis and traditional organic synthesis to create a more environmentally friendly pathway to the target molecule. rsc.orgresearchgate.net

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of reaction parameters. These include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants. The goal is to achieve a high conversion of the starting materials with maximum selectivity for the desired (Z)-isomer.

The selection of an appropriate catalyst system is fundamental to the synthesis of this compound. The primary routes involve the direct esterification of 6-nonenoic acid or the transesterification of a corresponding triglyceride or another ester. More advanced methods, such as olefin metathesis, offer alternative pathways with high stereoselectivity.

Acidic Catalysts:

Fischer-Speier esterification is a classic method for producing esters from carboxylic acids and alcohols, typically employing a strong acid catalyst. saudijournals.com For the synthesis of this compound from (Z)-6-nonenoic acid and methanol, common acidic catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). saudijournals.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or water, a byproduct, is removed. saudijournals.com

Heterogeneous acid catalysts, such as sulfonated resins, are also employed to simplify product purification and catalyst recovery. mdpi.com The optimization of acidic catalysis involves balancing catalyst concentration, temperature, and reaction time to maximize ester yield while minimizing potential side reactions like double bond isomerization, which would reduce the purity of the desired (Z)-isomer.

Basic Catalysts:

Base-catalyzed transesterification is a widely used industrial process, particularly for the production of biodiesel (fatty acid methyl esters). scielo.br This method involves the reaction of a triglyceride (containing the desired fatty acid chain) with an alcohol, typically methanol, in the presence of a strong base. Common homogeneous basic catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (NaOCH₃). scielo.br The reaction is generally faster than acid-catalyzed transesterification. scielo.br

For the synthesis of this compound, a starting material containing this specific fatty acid moiety would be required. A major challenge with base catalysis is the potential for saponification (soap formation) if the feedstock contains free fatty acids. scielo.br Therefore, the starting materials must be of high purity.

Transition Metal Catalysts:

Transition metal catalysis, particularly olefin metathesis, has emerged as a powerful tool for the synthesis of specific olefin isomers. rsc.org Z-selective cross-metathesis, using catalysts based on ruthenium or molybdenum, can be a highly effective method for producing (Z)-alkenes. rsc.orgximo-inc.com In this approach, a suitable olefin precursor could be reacted with another olefin in the presence of a Z-selective metathesis catalyst to form the desired this compound. The development of catalysts with high Z-selectivity has been a significant area of research. rsc.orgximo-inc.com

The optimization of metathesis reactions involves careful selection of the catalyst, solvent, and reaction temperature to ensure high stereoselectivity and yield. These catalysts are often complex and can be sensitive to impurities, requiring careful handling and purification of reactants.

Catalyst TypeTypical CatalystsKey Optimization ParametersAdvantagesDisadvantages
Acidic H₂SO₄, HCl, p-TsOH, Sulfonated ResinsReactant ratio, Temperature, Water removalReadily available, Effective for esterification of free fatty acidsEquilibrium reaction, Potential for side reactions (e.g., isomerization), Corrosion (homogeneous)
Basic NaOH, KOH, NaOCH₃Reactant purity, Catalyst concentration, TemperatureFast reaction rates, High conversionSensitive to free fatty acids and water (saponification), Requires high-purity starting materials
Transition Metal Ruthenium-based, Molybdenum-basedCatalyst structure and loading, Solvent, TemperatureHigh stereoselectivity (Z-selective), Milder reaction conditionsCatalyst cost and sensitivity, Requires specialized knowledge

The choice of solvent can significantly impact the reaction rate, yield, and stereoselectivity of the synthesis. Traditional solvents such as toluene, hexane, and chlorinated hydrocarbons have been widely used. However, in line with the principles of green chemistry, there is a growing emphasis on using more environmentally benign solvents.

Green solvent selection guides recommend the use of alcohols, esters (like ethyl acetate), and some ethers, while discouraging the use of halogenated and aromatic hydrocarbons. acs.orgrsc.org For the synthesis of this compound, using methanol in excess can serve as both a reactant and a solvent in esterification and transesterification reactions, reducing the need for an additional solvent.

Solvent-free reaction conditions represent an even greener approach. rsc.org For certain esterification reactions, particularly with heterogeneous catalysts, it is possible to run the reaction neat, which simplifies the process and reduces waste.

Other green chemistry considerations include:

Atom Economy: Designing synthesis routes that maximize the incorporation of atoms from the reactants into the final product. Olefin metathesis can have a high atom economy.

Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as vegetable oils, aligns with green chemistry principles.

Green Chemistry ApproachDescriptionRelevance to this compound Synthesis
Use of Greener Solvents Replacing hazardous solvents with more environmentally friendly alternatives like alcohols, esters, or water.Methanol can act as both reactant and solvent. Ethyl acetate is a potential greener alternative to chlorinated solvents.
Solvent-Free Reactions Conducting the reaction without a solvent, often with a heterogeneous catalyst.Potentially feasible for esterification reactions, reducing waste and simplifying purification.
Catalyst Reusability Employing solid catalysts that can be recovered and reused for multiple reaction cycles.Heterogeneous acid and base catalysts can be used for esterification and transesterification.
Renewable Feedstocks Starting from materials derived from biological sources.(Z)-6-Nonenoic acid can be sourced from certain plant oils.

Development of Industrial Scale Synthesis Routes

The transition from laboratory-scale synthesis to industrial production of this compound requires the development of a robust, scalable, and economically viable process. The choice of the synthesis route will depend on factors such as the availability and cost of raw materials, the desired purity of the product, and the capital and operational costs of the process.

For large-scale production, continuous flow processes are often preferred over batch processes due to their potential for higher throughput, better process control, and improved safety.

Esterification/Transesterification Routes:

The industrial production of fatty acid methyl esters is well-established, primarily for the biodiesel industry. These processes typically utilize transesterification of vegetable oils with methanol using a basic catalyst in large stirred-tank reactors. scielo.br A similar process could be adapted for the production of this compound if a suitable triglyceride source rich in the desired fatty acid is available. The process would involve reaction, followed by separation of the methyl ester from the glycerol (B35011) byproduct and purification, often through distillation.

If starting from (Z)-6-nonenoic acid, a continuous esterification process using a solid acid catalyst in a packed-bed reactor could be an attractive option. This would simplify catalyst separation and allow for continuous operation.

Olefin Metathesis Route:

While olefin metathesis offers high selectivity, the industrial-scale application for a specific, lower-volume specialty chemical like this compound may face challenges related to catalyst cost, stability, and the need for high-purity feedstocks. However, for high-value applications where isomeric purity is critical, this route could be economically feasible. The development of more robust and recyclable metathesis catalysts is an active area of research that could pave the way for broader industrial applications.

Raw Material Preparation: Purification of starting materials to remove impurities that could interfere with the reaction or catalyst.

Reaction: The chemical transformation in a suitable reactor (e.g., stirred tank, packed bed, or continuous flow reactor).

Product Separation: Separation of the desired ester from byproducts, unreacted starting materials, and the catalyst.

Purification: Final purification of the this compound to meet the required specifications, often involving distillation or chromatography.

Solvent and Catalyst Recycling: To improve the economics and sustainability of the process.

Chemical Reactivity and Derivatization of Z 6 Nonenoic Acid Methyl Ester

Reactions of the Ester Functional Group

The methyl ester group of (Z)-6-Nonenoic acid methyl ester is susceptible to nucleophilic acyl substitution reactions, enabling its conversion into other important functional groups such as carboxylic acids, different esters, and amides.

The hydrolysis of this compound to its corresponding carboxylic acid, (Z)-6-Nonenoic acid, can be achieved under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The use of excess water helps to shift the equilibrium towards the products. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk This reaction is irreversible as the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt. chemguide.co.uk Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. Saponification is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk

Reaction Reagents and Conditions Product
Acid-Catalyzed HydrolysisThis compound, H₂O, H₂SO₄ (cat.), heat(Z)-6-Nonenoic acid, Methanol (B129727)
Base-Catalyzed Hydrolysis1. This compound, NaOH(aq), heat2. H₃O⁺(Z)-6-Nonenoic acid, Methanol

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol produced as a byproduct. wikipedia.org Like hydrolysis, transesterification can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: A strong acid catalyst protonates the carbonyl group, making it more susceptible to nucleophilic attack by the new alcohol. masterorganicchemistry.com

Base-Catalyzed Transesterification: A base, typically an alkoxide corresponding to the reactant alcohol, is used to generate a nucleophilic alkoxide from the alcohol, which then attacks the ester's carbonyl carbon. masterorganicchemistry.com

Reactant Alcohol Catalyst Product Ester
EthanolH₂SO₄ or NaOEt(Z)-6-Nonenoic acid ethyl ester
PropanolH₂SO₄ or NaOPr(Z)-6-Nonenoic acid propyl ester
ButanolH₂SO₄ or NaOBu(Z)-6-Nonenoic acid butyl ester

This compound can be converted to amides through reaction with ammonia (B1221849) or primary or secondary amines. researchgate.netiaea.org This aminolysis reaction typically requires higher temperatures or the use of catalysts. researchgate.netccsenet.org The direct amidation of fatty acid methyl esters has been shown to be catalyzed by various metal oxides and hydroxides. researchgate.net The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the elimination of methanol and formation of the corresponding N-substituted or unsubstituted amide.

Amine Reactant Conditions Product Amide
Ammonia (NH₃)Heat, Catalyst (e.g., metal oxides)(Z)-6-Nonenamide
Methylamine (CH₃NH₂)Heat, CatalystN-Methyl-(Z)-6-nonenamide
Diethylamine ((C₂H₅)₂NH)Heat, CatalystN,N-Diethyl-(Z)-6-nonenamide

Reactions of the Carbon-Carbon Double Bond

The cis-configured double bond at the C6 position is a key site for a variety of addition reactions, allowing for the introduction of new functionalities and the modification of the carbon skeleton.

The carbon-carbon double bond of this compound can be reduced to a single bond through catalytic hydrogenation to yield methyl nonanoate (B1231133). chemicalbook.comacs.org This reaction is typically carried out using hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction generally proceeds with syn-addition of hydrogen to the double bond from the less sterically hindered face. Given the flexibility of the alkyl chain, the hydrogenation of this compound is expected to produce the saturated methyl nonanoate without creating new stereocenters.

Catalyst Conditions Product Yield
Palladium on Carbon (Pd/C)H₂ (gas), pressure, room temp. or mild heat, solvent (e.g., ethanol, ethyl acetate)Methyl nonanoateHigh
Platinum(IV) Oxide (PtO₂)H₂ (gas), pressure, room temp., solvent (e.g., acetic acid, ethanol)Methyl nonanoateHigh
Rhodium-based catalystsH₂ (gas), pressure, specific ligands for stereoselectivityMethyl nonanoateHigh

The double bond of this compound can be converted into an epoxide, a three-membered ring containing an oxygen atom, which can then be opened to form a diol.

Epoxidation: This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The reaction is stereospecific, with the cis-geometry of the starting alkene being retained in the epoxide. Epoxidation of fatty acid methyl esters can also be carried out with hydrogen peroxide in the presence of formic acid. nih.gov

Diol Formation: The resulting methyl (Z)-6,7-epoxynonanoate can be hydrolyzed to form the corresponding diol, methyl 6,7-dihydroxynonanoate. The ring-opening of the epoxide can be catalyzed by either acid or base. Acid-catalyzed hydrolysis proceeds via an anti-addition mechanism, resulting in a trans-diol. youtube.com Syn-dihydroxylation can be achieved directly from the alkene using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), which would yield the syn-diol. youtube.com

Reaction Step Reagents and Conditions Intermediate/Product
Epoxidationm-CPBA, solvent (e.g., CH₂Cl₂)Methyl (Z)-6,7-epoxynonanoate
Acid-Catalyzed Hydrolysis of EpoxideH₃O⁺, heatMethyl 6,7-dihydroxynonanoate (trans-diol)
Syn-Dihydroxylation1. OsO₄, NMO 2. NaHSO₃/H₂OMethyl 6,7-dihydroxynonanoate (syn-diol)

Oxidative Cleavage Reactions (e.g., Ozonolysis, Periodate-Permanganate)

Oxidative cleavage reactions are powerful synthetic tools that break the carbon-carbon double bond of an alkene, typically yielding aldehydes, ketones, or carboxylic acids. For this compound, these reactions sever the molecule at the C6-C7 position.

Ozonolysis: This is a widely used method for cleaving alkenes. masterorganicchemistry.com The reaction involves treating the alkene with ozone (O₃), which leads to the formation of an unstable primary ozonide, followed by rearrangement to a more stable 1,2,4-trioxolane, also known as a Criegee ozonide. researchgate.net The work-up conditions following ozonolysis determine the final products.

Reductive Work-up: Using a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc metal cleaves the ozonide to yield aldehydes. aocs.orgresearchgate.net For this compound, this would produce hexanal (B45976) and methyl 3-oxopropanoate.

Oxidative Work-up: Using an oxidizing agent such as hydrogen peroxide (H₂O₂) converts any initially formed aldehydes into carboxylic acids. aocs.org In this case, the products would be hexanoic acid and methyl 3-oxopropanoate, which may be further hydrolyzed to malonic acid depending on the reaction conditions. The oxidative ozonolysis of oleic acid to produce azelaic acid and nonanoic acid is a well-established industrial process. masterorganicchemistry.comeurochemengineering.com

Periodate-Permanganate Cleavage: The Lemieux-von Rudloff oxidation utilizes a catalytic amount of potassium permanganate (KMnO₄) with a stoichiometric amount of sodium periodate (B1199274) (NaIO₄). nih.gov The periodate serves to both cleave the intermediate diol formed by the permanganate and to regenerate the permanganate catalyst. nih.govresearchgate.net This one-pot reaction directly converts the double bond of this compound into carboxylic acids. The expected products from the cleavage of the C6-C7 double bond are adipic acid and malonic acid, after hydrolysis of the ester function. A two-step process, where the double bond is first oxidized to a vicinal diol using hydrogen peroxide and a tungstic acid catalyst, followed by oxidative cleavage of the diol with molecular oxygen and a cobalt catalyst, is another effective method. eurochemengineering.com

Oxidative Cleavage Method Reagents Expected Products
Ozonolysis (Reductive Work-up)1. O₃; 2. (CH₃)₂S or Zn/H₂OHexanal and Methyl 3-oxopropanoate
Ozonolysis (Oxidative Work-up)1. O₃; 2. H₂O₂Hexanoic acid and Methyl 3-oxopropanoate
Periodate-PermanganateKMnO₄ (cat.), NaIO₄Adipic acid and Malonic acid (post-hydrolysis)

Halogenation and Hydrohalogenation

The double bond of this compound readily undergoes addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the halonium ion, resulting in anti-addition. For this compound, this would yield the corresponding vicinal dihalide, methyl (6R,7S)-6,7-dibromononanoate (and its enantiomer).

Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) to the unsymmetrical double bond follows Markovnikov's rule. masterorganicchemistry.comyoutube.com The proton adds to the carbon atom of the double bond that has more hydrogen atoms (in this case, C7), leading to the formation of a more stable secondary carbocation at C6. The subsequent attack by the halide anion results in the formation of methyl 6-halononanoate as the major product. masterorganicchemistry.comyoutube.com

Anti-Markovnikov Addition: In the presence of peroxides (ROOR), the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. youtube.com In this case, the bromine atom adds to the C7 carbon, yielding methyl 7-bromononanoate.

Remote Hydrohalogenation: Modern catalytic methods can override the inherent reactivity. For instance, a palladium-catalyzed method using an engineered pyridine-oxazoline (Pyox) ligand can achieve remote hydrohalogenation of internal alkenes, selectively forming linear primary alkyl halides. researchgate.net While not specifically demonstrated on this compound, this strategy could potentially be adapted to synthesize terminal halo-derivatives.

Synthetic Routes to Analogues and Derivatives

The modification of this compound can be achieved through various synthetic strategies, including altering the carbon chain length and introducing new functional groups.

Chain Extension and Shortening Strategies

Altering the length of the nine-carbon backbone of this compound can lead to analogues with different physical and biological properties. researchgate.net

Chain Extension:

Elongases: In biological systems, enzymes known as elongases are responsible for extending fatty acid chains beyond the common C16 length of palmitate. youtube.com Synthetic biology approaches could potentially harness these enzymes for targeted chain extension.

Chemical Synthesis: Classical chemical methods for chain extension often involve converting the ester to an alcohol, then to a halide, followed by nucleophilic substitution with cyanide and subsequent hydrolysis to the carboxylic acid. Another approach is the Arndt-Eistert homologation. More modern methods, such as those used in the synthesis of polyurethanes, can also involve chain extension of fatty acid-based prepolymers. researchgate.net

Chain Shortening:

β-Oxidation: In metabolism, fatty acids are broken down via β-oxidation, which shortens the chain by two carbons in each cycle. researchgate.net

Enzymatic Shortening: Certain enzymes, such as unspecific peroxygenases (UPOs), can catalyze the shortening of fatty acid alkyl chains. mdpi.com This process can proceed through subterminal (ω-1 and ω-2) oxidation, leading to a dicarboxylic acid that is two carbons shorter. mdpi.com

Chemical Degradation: Oxidative cleavage, as described in section 5.2.3, is a definitive method of chain shortening. For example, cleaving this compound yields a six-carbon fragment (hexanal or hexanoic acid) and a three-carbon fragment (methyl 3-oxopropanoate).

Introduction of Additional Functional Groups

Introducing new functional groups can dramatically alter the chemical properties of the molecule, creating derivatives for various applications. aocs.org

Functionalization at the Double Bond:

Hydroxylation: The double bond can be converted into a vicinal diol (6,7-dihydroxynonanoate) using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). Epoxidation followed by acid-catalyzed hydrolysis also yields diols.

Lactonization: Catalytic isomerization can move the double bond along the alkyl chain. If the ester is first hydrolyzed to the free fatty acid, a silver or rhodium catalyst can facilitate an isomerization-cyclization cascade to form various γ-lactones. ruhr-uni-bochum.de

Functionalization at the Ester Group:

Amidation: The methyl ester can be converted to an amide through aminolysis, reacting with ammonia or a primary/secondary amine. researchgate.net This reaction can be catalyzed to produce various N-acyl amides, including N-fatty acyl amino acid surfactants by reacting the ester with an amino acid. google.comarpnjournals.org

Reduction: The ester group can be reduced to a primary alcohol ( (Z)-6-nonen-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Functionalization of the Alkyl Chain:

Keto Group Introduction: The synthesis of β-keto esters can be achieved through various methods, such as the Claisen condensation or the reaction of aldehydes with ethyl diazoacetate. organic-chemistry.org While not a direct functionalization of the existing chain, these methods allow for the construction of keto-ester analogues. Biosynthetic pathways in engineered microbes can also be used to produce methyl ketones from fatty acids. nih.gov

Friedel-Crafts Acylation: Lewis acid-induced Friedel-Crafts acylation is a versatile method for functionalizing unsaturated fatty compounds to yield β,γ-unsaturated ketones. aocs.org

Derivative Type Reaction/Strategy Key Reagents Resulting Functional Group/Analogue
Dihydroxy EsterDihydroxylationOsO₄ or cold, dilute KMnO₄vic-Diol at C6, C7
AmideAminolysisR₂NH-C(O)NR₂
Primary AlcoholEster ReductionLiAlH₄-CH₂OH at C1
γ-LactoneIsomerization/LactonizationAgOTf (on free acid)Lactone ring
β,γ-Unsaturated KetoneFriedel-Crafts AcylationRCOCl, EtAlCl₂Ketone adjacent to the double bond

Biological and Ecological Significance of Z 6 Nonenoic Acid Methyl Ester

Role as Semiochemicals in Interspecies Communication

(Z)-6-Nonenoic acid methyl ester is a fatty acid methyl ester (FAME) that, like other similar volatile organic compounds, has the potential to act as a semiochemical, a chemical substance that carries a message. These chemical signals are fundamental in mediating interactions between organisms. While direct evidence for this specific ester is limited, the functions of closely related compounds provide a strong basis for its presumed roles.

Pheromonal Activity in Insects (e.g., Sex Pheromones, Aggregation Pheromones)

While specific studies identifying this compound as a pheromone are not prevalent in publicly available research, the broader class of fatty acid esters is well-documented for its pheromonal activity in insects. Pheromones are chemicals used for communication within a species, triggering specific behaviors such as mating or aggregation. researchgate.net

For instance, the aggregation pheromone of the fruit fly Drosophila virilis is a blend that includes several methyl esters, such as methyl tiglate and methyl hexanoate. nih.govcapes.gov.br These compounds are produced by sexually mature males and attract both males and females. nih.govzenodo.org The activity of these ester components is often synergistic with other compounds in the pheromone blend. nih.gov

Furthermore, the corresponding carboxylic acid, (Z)-6-Nonenoic acid, has been identified as a sex pheromone component in certain species of Lepidoptera, such as the small monk butterfly (Amauris damocles) and the novice butterfly (Amauris ochlea). pherobase.com In many insects, fatty acids and their derivatives, including esters, are precursors in the biosynthesis of pheromones. researchgate.netnih.gov The conversion of fatty acids to alcohols and subsequently to esters is a common enzymatic process in the production of these chemical signals. nih.gov Given these precedents, it is plausible that this compound could function as a pheromone component in some insect species, although specific examples are yet to be documented.

Table 1: Examples of Fatty Acid Esters with Pheromonal Activity in Insects

CompoundInsect SpeciesPheromone Type
Methyl tiglateDrosophila virilisAggregation
Ethyl tiglateDrosophila virilisAggregation
Isopropyl tiglateDrosophila virilisAggregation
Methyl hexanoateDrosophila virilisAggregation
Ethyl hexanoateDrosophila virilisAggregation

This table is based on data from studies on Drosophila virilis and does not include this compound, for which specific pheromonal activity has not been documented.

Repellent or Attractant Properties towards Specific Organisms

The ability of this compound to act as a repellent or attractant to specific organisms is another area where direct research is sparse. However, studies on similar compounds suggest potential activities. A mixture of coconut fatty acid methyl esters has demonstrated a repellent effect on the winged form of the green peach aphid, Myzus persicae. mdpi.comnih.gov This indicates that certain fatty acid methyl esters can deter herbivorous insects.

In the context of mosquito oviposition, certain fatty acid methyl esters have shown deterrent effects. For example, hexadecenoic acid methyl ester was found to deter the oviposition of Aedes aegypti mosquitoes. nih.gov Conversely, other studies have shown that different blends of fatty acids and their methyl esters can act as oviposition stimulants. nih.gov These findings highlight the context-dependent and species-specific nature of these chemical cues. The specific repellent or attractant properties of this compound remain an area for future investigation.

Interactions with Biological Receptors and Signaling Pathways

The biological effects of semiochemicals are initiated through their interaction with specific receptors and the subsequent activation of signaling pathways.

Ligand-Receptor Binding Studies (Excluding Human Clinical Context)

There is a lack of specific ligand-receptor binding studies for this compound in the available scientific literature. In general, the study of insect receptors for fatty acid-derived pheromones is a complex field. Odorant-binding proteins (OBPs) are often involved in the transport of hydrophobic molecules like fatty acid esters through the aqueous lymph of chemosensory sensilla to the olfactory receptors. nih.gov The binding affinity of a ligand to its receptor is a critical factor in the activation of a response. nih.gov For instance, studies on the TMOF (trypsin-modulating oostatic factor) receptor in Aedes aegypti have characterized its high-affinity binding. nih.gov However, similar detailed studies for this compound are not currently available.

Modulation of Enzymatic Activity and Metabolic Regulation

The biosynthesis and degradation of fatty acid methyl esters are under tight enzymatic control, and these compounds can, in turn, modulate metabolic pathways. The production of fatty acid-derived pheromones in insects involves a series of enzymatic reactions, including desaturation and chain-shortening, catalyzed by desaturases and enzymes of the β-oxidation pathway, respectively. nih.gov Fatty acyl-CoA reductases then convert the fatty acyl precursors to fatty alcohols, which can be further modified, for example, by acetyltransferases to form acetate (B1210297) esters. nih.gov

The fatty acid profile of an insect can be influenced by diet, and this, in turn, can affect the production of semiochemicals. The enzymatic machinery for fatty acid metabolism can modulate the composition of these profiles. mdpi.com For example, the activity of enzymes involved in fatty acid metabolism varies with the developmental stage of the insect. mdpi.com While these general principles apply to fatty acid metabolism, specific studies detailing the modulation of enzymatic activity by this compound have not been identified.

Ecological Role in Ecosystems

The ecological role of this compound is intrinsically linked to its potential function as a semiochemical and its fate in the environment. As a potential signaling molecule, it could play a role in shaping insect population dynamics, influencing mating success, and mediating interspecific interactions.

From an environmental perspective, fatty acid methyl esters (FAMEs), which are the primary components of biodiesel, are known to be readily biodegradable in both aerobic and anaerobic conditions. lyellcollection.org The natural attenuation of FAMEs in soil and groundwater is a significant process that controls their environmental fate. lyellcollection.orgconcawe.eu The biodegradation pathway typically involves the initial de-esterification to the corresponding free fatty acid and methanol (B129727). lyellcollection.org This susceptibility to microbial degradation suggests that if this compound is released into the environment, it is likely to be broken down by naturally occurring microorganisms, thus limiting its persistence. lyellcollection.org

Plant-Insect Interactions

In the intricate relationship between plants and insects, volatile organic compounds, including FAMEs, act as crucial information carriers known as semiochemicals. These compounds can govern behaviors such as feeding, mating, and oviposition. nih.govplantprotection.pl Semiochemicals are broadly categorized based on the beneficiary of the interaction: pheromones mediate communication within the same species, while allelochemicals, such as kairomones and allomones, mediate communication between different species. plantprotection.pl

While this compound has not been extensively documented as a specific semiochemical, other structurally similar methyl esters are known to play significant roles. For instance, various methyl esters have been identified as components of the chemical cues that guide mosquitoes in selecting or avoiding egg-laying sites. nih.gov Research has shown that a blend containing dodecanoic and (Z)-9-hexadecenoic acids stimulated oviposition in gravid female Aedes aegypti mosquitoes, whereas the methyl esters investigated in the same study had a deterrent or repellent effect. nih.gov This suggests that the esterification of a fatty acid can fundamentally change its function as a chemical signal.

Plants often release green leaf volatiles (GLVs) when damaged by herbivores, a process that can either repel the herbivores or attract their natural enemies as an indirect defense mechanism. nih.gov The C6-alcohol (Z)-3-hexenol, for example, is a well-studied GLV that plays a complex role in repelling or attracting herbivores while consistently attracting predators and parasitoids. nih.gov The activity of such compounds underscores the potential for unsaturated fatty acid derivatives like this compound to function within these complex signaling networks.

Table 1: Examples of Methyl Esters in Plant-Insect Interactions
CompoundContextObserved EffectSource
Hexadecenoic acid methyl esterMosquito OvipositionDeters egg-laying by Anopheles arabiensis. nih.gov
Methyl (Z)-9-hexadecenoateMosquito OvipositionInduces a deterrent/repellent ovipositional effect in Aedes aegypti. nih.gov
(Z)-JasmonePlant DefenseWhen applied to wheat, attracts parasitoids of aphids, leading to decreased aphid populations. nih.gov
Methyl IsonicotinateThrips AttractionActs as a kairomone (or synomone), attracting various species of thrips for monitoring and management. researchgate.net

Microbial Ecology and Quorum Sensing Analogs

In the microbial world, population density-dependent communication, known as quorum sensing (QS), allows bacteria to coordinate gene expression and collective behaviors such as biofilm formation and virulence factor production. This communication relies on the production and detection of small signal molecules. The disruption of QS pathways is a promising strategy for controlling microbial growth and pathogenicity.

There is no specific evidence of this compound acting as a quorum sensing analog. However, studies on other small molecules demonstrate the principle of QS inhibition. For example, 6-methylcoumarin (B191867) has been shown to significantly inhibit biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa PAO1. nih.gov It achieves this by interfering with the production of key virulence factors and bacterial motility, ultimately protecting the nematode C. elegans from infection by this bacterium. nih.gov This highlights the potential for small, structurally simple organic molecules to act as potent disruptors of microbial communication.

Furthermore, some microbes can metabolize FAMEs. The bacterium Escherichia coli, when engineered with an alkane hydroxylase system from Pseudomonas putida, can oxidize nonanoic acid methyl ester to produce 9-hydroxy methyl nonanoate (B1231133), a precursor for sustainable polymer production. caymanchem.com This demonstrates a direct metabolic interaction between bacteria and a related saturated FAME.

Table 2: Example of a Quorum Sensing Inhibitor
CompoundTarget OrganismObserved EffectSource
6-MethylcoumarinPseudomonas aeruginosa PAO1Inhibits biofilm formation and the production of virulence factors (pyocyanin, siderophore, elastase). nih.gov

Bioactivity Screening and Mechanism of Action Studies (Excluding Human Clinical/Therapeutic)

Fatty acid methyl esters as a chemical class have been screened for a wide range of biological activities. Research into the bioactive compounds of Australian lupin species identified several FAMEs with notable properties. nih.gov Among them, 11-octadecenoic acid (Z)- methyl ester, a longer-chain analog of this compound, was reported to possess antioxidant and antimicrobial properties. nih.gov

The same study and others have documented bioactivities for additional FAMEs, indicating a broad potential for this class of compounds. The mechanisms behind these activities are varied but often involve interactions with cellular membranes or inhibition of key metabolic enzymes. The antioxidant activity, for example, may stem from the ability to scavenge free radicals, while antimicrobial effects could be due to the disruption of the microbial cell membrane integrity.

Table 3: Bioactivity of Structurally Related Fatty Acid Methyl Esters
CompoundReported Bioactivity (Non-Human/Clinical)Source
11-Octadecenoic acid (Z)- methyl esterAntioxidant, Antimicrobial nih.gov
Methyl stearateAnti-inflammatory, Nematicidal, Antifungal nih.gov
9,12-Octadecadienoic acid methyl esterAnti-inflammatory, Antibacterial, Hepatoprotective nih.gov
Nonanoic acid methyl esterCytotoxic to A549 lung carcinoma cells (in vitro). caymanchem.com

Advanced Analytical Methodologies for Z 6 Nonenoic Acid Methyl Ester

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for isolating (Z)-6-Nonenoic acid methyl ester from complex biological or chemical matrices. The choice of method depends on the sample complexity, the required sensitivity, and the analytical objective, whether it is quantification or detailed structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). nih.gov FAMEs are commonly analyzed by GC-MS to determine the fatty acid composition of a sample. nih.gov The conversion of fatty acids to their methyl esters, a process known as methylation, is a common derivatization step to increase their volatility for GC analysis. nih.gov GC-MS offers high selectivity and sensitivity, enabling the detection and quantification of FAMEs even at very low concentrations. nih.gov

In GC-MS analysis, this compound is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. frontiersin.orgkyushu-u.ac.jp Its retention time—the time it takes to travel through the column—is a key identifier, though it is highly dependent on the specific analytical conditions such as the column type, temperature program, and carrier gas flow rate. nih.govfrontiersin.org For instance, on a standard nonpolar column, retention times for FAMEs generally increase with the length of the carbon chain. nih.gov

Table 1: Predicted GC-MS Data for this compound

Parameter Description
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Retention Time Dependent on GC conditions (column, temperature); generally elutes after shorter-chain FAMEs and before longer-chain FAMEs. nih.gov

| Key Mass Fragments (m/z) | Molecular Ion (M+): 170. Prominent ions may include m/z 74 (McLafferty rearrangement), m/z 87, and clusters of ions separated by 14 amu (-CH2- groups). The double bond position affects fragment intensities. |

For highly complex samples containing numerous isomeric FAMEs, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. gcms.czchemistry-matters.com This technique uses two columns with different stationary phases (e.g., a nonpolar column followed by a polar column) connected by a modulator. nih.gov The modulator traps small fractions of the effluent from the first column and reinjects them onto the second column, creating a highly detailed, two-dimensional chromatogram. chemistry-matters.comnih.gov

In the analysis of FAMEs, GCxGC organizes the compounds into structured patterns on a 2D contour plot. gcms.cz Typically, FAMEs are separated by their boiling points (related to carbon number) on the first-dimension column and by their polarity (related to the number of double bonds) on the second-dimension column. gcms.czdlr.de This allows for the clear separation of this compound from other C10 FAMEs, including its geometric isomer (E)-6-Nonenoic acid methyl ester and positional isomers, which often co-elute in single-column GC. gcms.cz This powerful separation capability makes GCxGC an invaluable tool for detailed lipid profiling in complex biological and environmental samples. chemistry-matters.comintertek.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is an alternative and complementary technique for analyzing FAMEs, particularly when dealing with less volatile or thermally labile compounds. researchgate.net It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. nih.gov

The interface between HPLC and MS is the ion source, with Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) being two of the most common types. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules. nih.gov For FAMEs, ESI typically generates adduct ions, such as [M+Na]+ or [M+NH4]+, rather than protonated molecules [M+H]+. nih.gov The efficiency of ESI can be enhanced by the addition of modifiers like ammonium (B1175870) formate (B1220265) to the mobile phase. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for analyzing less polar molecules of lower molecular weight, like this compound. nih.govaocs.org APCI often produces a protonated molecular ion [M+H]+. nih.gov In some applications, particularly with an acetonitrile (B52724) mobile phase, APCI can form reactive species that create adducts with the analyte, which can be useful for subsequent structural analysis. researchgate.netnih.gov

Table 2: Comparison of Ionization Techniques for this compound in HPLC-MS

Ionization Technique Typical Ion Formed Suitability for FAMEs Notes
Electrospray Ionization (ESI) [M+Na]+, [M+NH4]+ Suitable, especially with mobile phase modifiers. nih.govresearchgate.net A soft ionization technique that typically preserves the intact molecule. nih.gov

| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]+, [M+C3H5N]+• (with acetonitrile) | Highly suitable for less polar FAMEs. nih.govaocs.org | Can provide molecular weight information and facilitate structural analysis through specific adduct formation. researchgate.netnih.gov |

Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the chemical structure of an analyte. In an MS/MS experiment, a specific ion (a "precursor ion," such as the [M+H]+ of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting "product ions" are analyzed. nih.gov This fragmentation pattern provides detailed structural information.

A particularly innovative method for FAMEs involves HPLC-APCI-MS/MS using an acetonitrile mobile phase. researchgate.netnih.gov In the APCI source, acetonitrile can form reactive species that add to the double bond of the FAME, creating a unique adduct ion, [M+C3H5N]+•. nih.gov When this specific adduct of this compound is selected and fragmented in the mass spectrometer, the resulting CID spectrum contains diagnostic ions that reveal the precise location of the double bond. researchgate.netnih.gov This approach allows for unambiguous confirmation of the "6-nonenoic" aspect of the molecule's structure, distinguishing it from other positional isomers.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound, providing detailed information about its carbon framework, functional groups, and the specific geometry of its double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

¹H NMR Spectroscopy provides information on the proton environment. The key signals for this compound would include a distinct signal for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm. The olefinic protons of the cis double bond (-CH=CH-) are expected to resonate in the region of 5.3-5.4 ppm as a multiplet. The protons on the carbons adjacent to the double bond (allylic protons at C5 and C8) and the carbonyl group (α-protons at C2) would also show characteristic chemical shifts.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The carbonyl carbon (C1) of the ester group is the most deshielded, appearing around 174 ppm. The olefinic carbons (C6 and C7) would be found in the 120-135 ppm region. The methyl ester carbon (-OC H₃) typically appears around 51-52 ppm, while the remaining aliphatic carbons (C2, C3, C4, C5, C8, C9) would resonate in the upfield region of the spectrum.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is crucial for unambiguous assignment. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the alkyl chain and the positions of the olefinic protons relative to their allylic neighbors. An HSQC spectrum correlates each proton with its directly attached carbon, allowing for the definitive assignment of the ¹H and ¹³C signals, confirming the location of the double bond at the C6 position. The application of 2D NMR techniques is well-established for metabolomics studies involving complex mixtures of lipids and other metabolites. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (-C OOR) - ~174.2
2 (-C H₂COOR) ~2.30 (t) ~34.0
3 (-C H₂CH₂COOR) ~1.63 (quint) ~24.9
4 (-C H₂CH₂CH₂COOR) ~2.05 (q) ~26.5
5 (-C H₂CH=) ~2.01 (q) ~29.1
6 (-C H=) ~5.35 (m) ~128.9
7 (=C H-) ~5.35 (m) ~130.1
8 (-C H₂CH₃) ~2.01 (q) ~20.5
9 (-C H₃) ~0.95 (t) ~14.3
10 (-OC H₃) ~3.67 (s) ~51.4

Note: Predicted values are based on standard functional group increments and data from similar FAMEs. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its identity as an unsaturated methyl ester. researchgate.net

A strong, sharp absorption band is expected around 1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. researchgate.net The presence of a cis-disubstituted double bond (C=C) is indicated by a weaker absorption band around 1655 cm⁻¹ and a characteristic C-H stretching vibration just above 3000 cm⁻¹ (typically ~3010 cm⁻¹). researchgate.net The C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹. Finally, the aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups in the alkyl chain will be observed as strong absorptions in the 2850-2960 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3010 =C-H Stretch cis-Alkene
2850-2960 C-H Stretch Alkyl (CH₂, CH₃)
~1740 C=O Stretch Ester
~1655 C=C Stretch cis-Alkene
1100-1300 C-O Stretch Ester

Source: Data derived from general spectra of fatty acid methyl esters. researchgate.net

Sample Preparation and Derivatization for Analysis

Proper sample preparation is a critical step to ensure accurate and reliable analysis of this compound, especially when it is a minor component within a complex biological or food matrix.

Extraction from Complex Matrices

The first step in analyzing this compound from a complex matrix (e.g., food, insect tissues, essential oils) is its efficient extraction. Lipids, including fatty acids and their esters, are typically extracted from freeze-dried and homogenized samples using organic solvents. shimadzu.comresearchgate.net

Commonly used methods include:

Solvent Extraction: A mixture of polar and non-polar solvents is often employed. For instance, a two-step extraction using acetone (B3395972) followed by hexane (B92381) can effectively recover lipids from food samples. shimadzu.com Accelerated solvent extraction (ASE) is another technique used for obtaining lipids from various food matrices. researchgate.net

Solid-Phase Extraction (SPE): For selective isolation, SPE can be highly effective. A novel method for extracting acidic components from essential oils utilizes a silica (B1680970) gel column impregnated with potassium hydroxide (B78521) (KOH). mdpi.com In this approach, non-polar compounds are washed away with solvents like hexane, while the acidic components are retained as potassium salts. They can then be eluted with a polar solvent like methanol (B129727) and subsequently esterified for analysis. mdpi.com This ion-exchange mechanism provides a clean extract of acidic compounds from a complex matrix. mdpi.com

Methylation and Transesterification Procedures for GC Analysis

For gas chromatography (GC) analysis, fatty acids are almost universally converted to their more volatile and less polar methyl esters (FAMEs). sigmaaldrich.com This process is known as esterification (for free fatty acids) or transesterification (for glycerides). If the analyte is already this compound, this step is omitted. However, if the target is the parent acid, derivatization is essential.

Several methods are available:

Acid-Catalyzed Esterification: Reagents such as boron trifluoride in methanol (BF₃/MeOH), hydrochloric acid in methanol, or sulfuric acid in methanol are widely used. sigmaaldrich.comresearchgate.net The reaction typically involves heating the lipid sample with the reagent. sigmaaldrich.com The BF₃/MeOH method, when performed at room temperature, has been shown to be effective for both conjugated dienoic and trienoic free fatty acids, preventing artificial isomerization that can occur at higher temperatures or with longer reaction times. researchgate.net

Base-Catalyzed Transesterification: Reagents like sodium methoxide (B1231860) in methanol (NaOCH₃/MeOH) are efficient for the transesterification of triglycerides. researchgate.net This method is often rapid but is not suitable for esterifying free fatty acids.

One-Step Esterification: A rapid method for analyzing free fatty acids involves a one-step esterification using a mixture of methanol and acetyl chloride, followed by extraction into n-hexane for GC analysis. nih.gov

The choice of method is critical, as harsh conditions (e.g., high heat, strong acid) can potentially cause isomerization of the double bond, converting the (Z)-isomer to the (E)-isomer or causing bond migration along the carbon chain. researchgate.net

Development of High-Throughput Screening Methods

The transition from traditional, low-throughput analytical methods to high-throughput screening (HTS) has been a significant advancement in the analysis of fatty acid methyl esters (FAMEs), including the insect pheromone component this compound. This evolution is driven by the need to analyze large numbers of samples efficiently and cost-effectively, particularly in fields such as metabolomics, biofuel research, and large-scale clinical studies. nih.govnih.gov The development of HTS for FAMEs has centered on automation and miniaturization of sample preparation and analysis. perlan.com.plnih.gov

Robotic systems are now capable of performing most of the steps in FAME analysis, from sample and reagent transfer to the final extraction of the lipid components. nih.gov These automated platforms can handle hundreds of samples per day, a significant increase from manual methods. nih.gov For instance, a fully automated workflow can prepare and analyze samples with high reproducibility, minimizing manual errors and reducing the consumption of reagents. perlan.com.plshimadzu.com.sg

A key aspect of these high-throughput methods is the automation of the transesterification process, where fatty acids are converted to their corresponding methyl esters. nih.gov Automated systems can perform this reaction in 96-well plates, followed by extraction and direct transfer to gas chromatography (GC) vials for analysis. researchgate.net This streamlined process not only increases throughput but also enhances the reliability and reproducibility of the results. shimadzu.com.sg

Miniaturization of these assays offers further advantages by reducing the required sample volume and reagent quantities, which in turn lowers the cost per analysis. nih.govbmglabtech.com Methods have been developed to perform transesterification in the small volumes of GC autosampler vials, eliminating the need for multiple transfer steps and reducing the risk of sample loss or contamination. nih.gov

The primary analytical technique coupled with these high-throughput front-end systems is fast gas chromatography. nih.gov Improvements in GC technology have significantly reduced analysis times, with the elution of relevant FAME peaks occurring within minutes. nih.gov This rapid analysis is crucial for accommodating the large number of samples generated by automated preparation systems. nih.gov

The table below summarizes key features of developed high-throughput methods for FAME analysis, which are applicable to the screening of this compound.

Methodology Key Features Throughput Primary Analytical Technique
Robotic TransesterificationAutomated plasma/reagent transfer, heating, and extraction. nih.govUp to 200 samples/day. nih.govFast Gas Chromatography. nih.gov
In-Vial TransesterificationTransesterification occurs directly in GC autosampler vials. nih.govIncreased throughput due to fewer handling steps. nih.govGas Chromatography. nih.gov
96-Well Plate SPELipid extraction and fractionation in a 96-well format. researchgate.net96 samples in 1.5 days. researchgate.netGas Chromatography. researchgate.net
Automated DerivatizationFully automated derivatization and extraction. shimadzu.com.sgEnables walkaway automation. shimadzu.com.sgGas Chromatography-Mass Spectrometry. shimadzu.com.sg

These high-throughput screening methods, while often developed for broader applications like plasma fatty acid profiling or biofuel analysis, provide a robust framework for the large-scale analysis of specific compounds like this compound. nih.govnih.gov The ability to rapidly and reliably quantify this compound in numerous samples is invaluable for research into its biological roles and potential applications.

Emerging Research Applications of Z 6 Nonenoic Acid Methyl Ester

Use as a Chemical Building Block in Organic Synthesis

The unique structural features of (Z)-6-Nonenoic acid methyl ester, namely its ester functional group and its specific unsaturated bond, make it a versatile platform molecule in organic synthesis.

Precursor for Specialty Chemicals and Fine Chemicals

While specific, large-scale applications of this compound are still under investigation, its structural analogs serve as established precursors to valuable fine chemicals. For instance, the closely related compound, (6Z)-8-Methyl-6-nonenoic acid methyl ester, is utilized as a key intermediate in the synthesis of capsaicin (B1668287) analogs. pharmaffiliates.comscbt.com Capsaicin analogs are a class of compounds investigated for various pharmaceutical properties. This established synthetic pathway for a similar molecule underscores the potential of this compound to serve as a starting material for other targeted specialty chemicals. Its potential as a flavor and fragrance ingredient has also been noted. ontosight.ai

Intermediate in the Synthesis of Natural Product Analogs

The synthesis of natural product analogs is a critical area of research for discovering new therapeutic agents and understanding biological processes. The use of (6Z)-8-Methyl-6-nonenoic acid in synthesizing capsaicin analogs is a prime example of building upon a natural scaffold to create new molecular entities. scbt.com This highlights the role of C9 unsaturated fatty acids as foundational components for complex molecule synthesis. The specific stereochemistry and position of the double bond in this compound make it a candidate for elaboration into various natural product backbones, although direct syntheses using this specific ester are not yet prevalent in the literature.

Potential in Sustainable Materials Science

With a growing demand for alternatives to petroleum-based products, renewable feedstocks like fatty acid esters are pivotal. This compound is positioned to contribute significantly to the development of sustainable materials.

Monomer for Bio-based Polymers and Oligomers

Unsaturated fatty acids derived from plant oils are increasingly considered fundamental monomers for producing bio-based polymers. imist.ma The double bond within these molecules serves as a reactive handle for polymerization. For example, oleic acid, a C18 monounsaturated fatty acid, can be epoxidized at its double bond and subsequently polymerized through ring-opening reactions to form polyesters suitable for bioplastic applications. imist.ma

Similarly, the double bond in this compound provides a site for chemical modification, such as epoxidation or radical polymerization, enabling its use as a monomer. The degree of unsaturation in such fatty acid-based monomers is a key factor that influences the final properties of the polymer, including its crosslink density and mechanical performance. mdpi.com This allows for the potential tailoring of material properties by incorporating monomers like this compound into polymer chains. mdpi.com

Renewable Substrate for Green Chemical Processes

The shift towards green chemistry emphasizes the use of renewable substrates and efficient, atom-economical reactions. This compound fits this paradigm perfectly. Its double bond makes it an ideal substrate for olefin metathesis, a powerful catalytic reaction for forming new carbon-carbon bonds. nih.gov Modern Z-selective metathesis catalysts could potentially utilize the cis-geometry of this ester to create specific stereoisomers of more complex molecules or polymers. google.comgoogle.com

Furthermore, enzymatic processes offer a green route to functionalize fatty acid esters. The saturated analog, nonanoic acid methyl ester, can be oxidized by enzymes to produce ω-hydroxy fatty acid esters, which are themselves valuable monomers for sustainable polymers. caymanchem.com Similar biocatalytic transformations could potentially target the double bond or ester group of this compound to generate a variety of useful, bio-based chemicals.

Application in Agrochemistry and Pest Management

Fatty acid esters are finding a growing number of applications in modern agriculture, ranging from formulation aids to active ingredients for crop protection.

Unsaturated fatty acid esters are used as adjuvants in agrochemical compositions. A key application is in reducing the eye irritation of certain pesticide formulations, where the ester helps to form a protective barrier and reduces the contact time of the active ingredient with the eye. google.com Fatty acid esters are also incorporated into fertilizer formulations to act as anti-caking agents, improving the flowability and application efficiency of granular products. unisciencepub.com

Beyond formulation, certain fatty acid esters have shown direct biological activity. For instance, compositions containing methyl or ethyl esters of C12-C18 fatty acids have demonstrated excellent efficacy in controlling plant diseases such as powdery mildew and rust. google.com

Perhaps the most significant potential application lies in pest management through insect pheromones. The vast majority of lepidopteran sex pheromones are fatty acid-derived molecules, typically C10-C18 alcohols, aldehydes, or esters with one or more double bonds. dtu.dk These are produced in nature via the desaturation and modification of fatty acid precursors. nih.gov this compound fits the structural profile of a pheromone precursor or component. The biotechnological production of insect pheromones in engineered yeasts or plants is an active area of research, offering a sustainable method for producing these valuable pest control agents. dtu.dkgoogle.com

Interactive Data Table: Properties and Potential Applications of this compound

Property/FeatureRelevance to ApplicationPotential Application Area(s)
Chemical Formula C10H18O2-
(Z)-Double Bond Reactive site for polymerization, metathesis, and other functionalization.Bio-based Polymers, Specialty Chemicals, Pheromone Synthesis
Methyl Ester Group Can be hydrolyzed or transesterified. Influences physical properties.Fine Chemical Synthesis, Polymer Formulations
Bio-based Origin Renewable alternative to petrochemicals.Sustainable Materials, Green Chemistry
Amphiphilic Nature Surfactant-like properties.Agrochemical Formulations (Adjuvant, Emulsifier)

Development of Environmentally Benign Biopesticides or Pheromone-Based Lures

The investigation into this compound as a component of biopesticides or pheromone-based lures is largely influenced by the established role of its corresponding carboxylic acid, (Z)-6-nonenoic acid, as an insect pheromone. Pheromones are chemical signals released by organisms that trigger a social response in members of the same species. In the context of pest management, they can be used to monitor, trap, or disrupt the mating of insect pests, offering a more targeted and ecologically sound alternative to broad-spectrum insecticides.

Research has identified (Z)-6-nonenoic acid as a pheromone component for certain species of butterflies, specifically within the Amauris genus.

Table 1: Insects Known to Utilize (Z)-6-Nonenoic Acid as a Pheromone

Species NameCommon NameFamilyPheromone Function
Amauris damoclesSmall MonkNymphalidaePheromone
Amauris ochleaNoviceNymphalidaePheromone

While direct evidence for this compound acting as a primary pheromone is still being investigated, its structural relationship to the active pheromone, (Z)-6-nonenoic acid, suggests several possibilities for its use in pest management. Fatty acid methyl esters are known to be present in the cuticular lipids of various insects and can play a role in chemical communication. purdue.edu It is hypothesized that the methyl ester may act as a synergistic compound, enhancing the effect of the primary pheromone, or it could be a metabolic precursor that is converted to the active acidic pheromone by the insect.

The development of pheromone-based lures often involves the use of synthetic analogs of natural pheromones. These synthetic compounds can be more stable and easier to produce in large quantities than their natural counterparts. This compound could potentially serve as such a synthetic analog or a slow-release precursor in lure formulations designed to attract and trap pests like the Amauris butterflies, should they become agricultural or horticultural concerns.

Furthermore, some fatty acid methyl esters have been shown to exhibit repellent or deterrent effects on certain insect species. For instance, studies on mosquitoes have indicated that while some fatty acids and their methyl esters can attract gravid females for oviposition, others, like hexadecenoic acid methyl ester, can have a deterrent effect. This opens up the possibility that this compound could be investigated for repellent properties against specific insect pests, contributing to the development of environmentally benign biopesticides.

Research Tools for Enzymology and Metabolic Pathway Studies

The study of fatty acid metabolism is crucial for understanding fundamental biological processes in various organisms, including insects. Fatty acids and their derivatives are involved in energy storage, cell membrane structure, and the synthesis of signaling molecules like pheromones. nih.gov this compound, as a modified fatty acid, presents potential as a valuable research tool for probing the enzymes and metabolic pathways involved in these processes.

The enzymatic conversion of fatty acid methyl esters (FAMEs) is a key area of study. Lipases, for example, are enzymes that can catalyze the hydrolysis of esters to their corresponding carboxylic acids and alcohols. monash.edu The enantioselective hydrolysis of methyl esters by lipases is a technique used to produce specific enantiomers of chiral compounds. Investigating the hydrolysis of this compound by various lipases could provide insights into enzyme specificity and kinetics. Such studies are fundamental to understanding how insects might process this compound and to the potential industrial production of related chiral molecules. nih.gov

Table 2: Potential Research Applications of this compound in Enzymology and Metabolism

Research AreaApplication of this compoundPotential Insights
Enzyme Specificity Substrate for lipase-catalyzed hydrolysis reactions.Identification of enzymes capable of converting the ester to the active pheromone, (Z)-6-nonenoic acid.
Metabolic Pathway Tracing Use of isotopically labeled (e.g., with Deuterium) this compound.Elucidation of the metabolic fate of the compound within an organism, including degradation pathways and conversion to other bioactive molecules.
Pheromone Biosynthesis Precursor molecule in studies of pheromone production in insects.Understanding the enzymatic steps involved in the conversion of dietary fatty acids into specific pheromone components.

By using isotopically labeled versions of this compound, researchers can trace its metabolic fate within an organism. This can help to elucidate the pathways by which insects synthesize, modify, and degrade fatty acids. For instance, it could be determined if this compound is a direct precursor that is converted into (Z)-6-nonenoic acid as part of the pheromone biosynthesis pathway. The metabolism of fatty acids is a dynamic process in insects, crucial for energy-intensive activities like flight and reproduction. nih.govfrontiersin.org Understanding how a specific compound like this compound fits into this metabolic network can provide a more complete picture of insect physiology.

In essence, this compound serves as a molecular probe. Its introduction into a biological system allows scientists to ask specific questions about the enzymes that interact with it and the metabolic transformations it undergoes. The answers to these questions can have broader implications, from designing more effective and specific pest control agents to a more fundamental understanding of the biochemical machinery of life.

Future Research Directions and Challenges for Z 6 Nonenoic Acid Methyl Ester

Exploration of Undiscovered Natural Sources and Their Metabolomic Profiles

The identification of (Z)-6-Nonenoic acid methyl ester has been reported in Nicotiana tabacum (tobacco), suggesting that the plant kingdom is a promising area for discovering new sources. nih.gov Future research must extend beyond known species to a broader, systematic screening of diverse flora. A significant challenge lies in the sheer biodiversity yet to be chemically profiled. Advanced metabolomic approaches are crucial for this exploratory phase.

Key Research Thrusts:

Broad-Scale Botanical Screening: Investigation into plant families known for producing a rich array of volatile organic compounds (VOCs) could yield new sources of this compound.

Metabolomic Analysis: The use of high-throughput techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is essential for analyzing the complex volatile and semi-volatile profiles of potential source organisms.

"Omics" Integration: Combining metabolomic data with genomic and transcriptomic analyses of source organisms can help to identify the genetic basis for the production of this and other related fatty acid derivatives.

A comparative summary of potential exploratory areas is presented below:

Research AreaFocus OrganismsKey MethodologiesPotential Outcomes
Botanical Bioprospecting Plants from diverse ecosystems, particularly those with known insect interactions.Headspace-Solid Phase Microextraction (HS-SPME), GC-MS.Identification of new plant sources and related compounds.
Microbial Exploration Endophytic fungi, bacteria, and marine microorganisms.Fermentation, Solvent Extraction, LC-MS/MS.Discovery of microbial cell factories for novel fatty acids.
Insect Chemical Ecology Lepidopteran and other insect species.Glandular extractions, Electroantennography (EAG), GC-EAD.Uncovering potential pheromonal or allomonal roles.

Deeper Understanding of Stereoselective Biosynthesis and Enzyme Engineering

The biosynthesis of a specific isomer like this compound involves a series of enzymatic reactions that exhibit high degrees of specificity. A primary challenge is the identification and characterization of the precise enzymes responsible for its formation, particularly the desaturase that introduces the cis-double bond at the Δ6 position.

Future research should focus on:

Identifying Key Biosynthetic Enzymes: This includes fatty acid synthases (FAS), desaturases, and methyltransferases. The Δ9 fatty acid desaturase, OLE1, is a well-known enzyme in yeast that catalyzes desaturation reactions. frontiersin.org

Enzyme Characterization: Once identified, these enzymes must be characterized to understand their substrate specificity, reaction mechanisms, and stereoselectivity. Lipases, for example, are known to exhibit stereoselective properties in transesterification reactions. mdpi.com

Protein and Metabolic Engineering: With the genetic blueprints in hand, enzyme engineering techniques can be employed to enhance catalytic efficiency and stereoselectivity. frontiersin.org Metabolic engineering of microbial hosts like Saccharomyces cerevisiae or Yarrowia lipolytica can then be used to create cell factories for producing the desired compound. frontiersin.orgresearchgate.net

The table below outlines potential enzyme targets for engineering efforts:

Enzyme ClassFunctionEngineering Goal
Fatty Acid Desaturase Introduces double bond in the fatty acyl chain.Enhance specificity for Δ6 position and ensure Z-configuration.
Fatty Acyl-ACP Thioesterase Terminates fatty acid chain elongation.Control chain length to produce C9 precursors.
Fatty Acid Methyltransferase (FAMT) Catalyzes the final methylation step.Improve catalytic efficiency for C9 unsaturated substrates.

Development of Novel and Sustainable Synthetic Routes

While biocatalysis presents a sustainable route, chemical synthesis remains vital for producing research quantities and for processes where biocatalysis is not yet optimized. The main challenge is achieving high stereoselectivity for the (Z)-isomer while adhering to the principles of green chemistry.

Promising areas for development include:

Z-Selective Metathesis: Olefin cross-metathesis using ruthenium- or molybdenum-based catalysts has emerged as a powerful tool for the stereoselective synthesis of Z-alkenes. rsc.orgrsc.orgnih.govresearchgate.net This approach offers a direct route to the desired stereochemistry.

Modified Horner-Wadsworth-Emmons Reaction: The Still-Gennari modification is a classic method that provides excellent Z-selectivity in the formation of α,β-unsaturated esters. rsc.org

Biocatalytic Esterification: The use of lipases to catalyze the esterification of (Z)-6-nonenoic acid with methanol (B129727) is a green alternative to traditional acid-catalyzed methods. scielo.br The regioselectivity and lipid class specificity of different lipases would need to be carefully evaluated. nih.gov

Synthetic StrategyKey FeaturesAdvantagesChallenges
Z-Selective Cross-Metathesis Ruthenium- or Molybdenum-based catalysts.High Z-selectivity (>95%); broad functional group tolerance. rsc.orgrsc.orgCatalyst cost and removal from the final product.
Still-Gennari Olefination Use of phosphonates with electron-withdrawing groups.High Z-selectivity for α,β-unsaturated esters. rsc.orgStoichiometric use of reagents.
Enzymatic Esterification Lipase-catalyzed reaction.Mild reaction conditions; environmentally benign. scielo.brEnzyme stability and cost; achieving high conversion rates.

Advanced Characterization of Ecological Roles and Biointeractivity

Many fatty acid derivatives serve as chemical signals in nature, particularly as insect sex pheromones. frontiersin.org A significant knowledge gap exists regarding the ecological function of this compound. Future research should be directed towards determining if it plays a role in chemical communication.

Key research questions to address:

Is this compound a component of an insect pheromone blend?

Does it act as an attractant, repellent, or modulator of behavior in any species?

Does it have any allelopathic functions in plants, such as defense against herbivores or pathogens?

Investigative approaches should include electrophysiological studies (such as Electroantennography), behavioral bioassays with relevant insect species, and field trapping experiments.

Innovation in Analytical Techniques for Trace Analysis and Isomer Differentiation

The detection and accurate quantification of this compound, especially in complex natural matrices and for isomer differentiation, present significant analytical challenges. Innovations in chromatography are essential to overcome these hurdles.

Future directions in analytical methodology:

Multidimensional Gas Chromatography (MDGC): Techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer substantially increased peak capacity and resolution, which is critical for separating isomers from complex mixtures. chromatographyonline.comresearchgate.netresearchgate.netmonash.edu Coupling GC×GC with Time-of-Flight Mass Spectrometry (TOF-MS) provides both high separation power and sensitive detection. nih.gov

Advanced Capillary Columns: The use of highly polar capillary columns, such as those with biscyanopropyl or ionic liquid stationary phases, is crucial for the effective separation of geometric (cis/trans) isomers of fatty acid methyl esters (FAMEs). mdpi.comgcms.cz

Chiral Chromatography: For compounds with chiral centers, high-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful tool for separating enantiomers. nih.govacs.orgaocs.orgchromatographyonline.comntu.edu.sg While this compound itself is not chiral, this technique is vital for analyzing related chiral fatty acid derivatives.

Isotope-Labeling Derivatization: A novel GC-MS/MS method involves derivatization with deuterated methanol, allowing for the selective differentiation of naturally occurring FAMEs from free fatty acids present in a sample. chromatographyonline.com

Integration with Systems Biology and Synthetic Biology Approaches

The production of specialty chemicals like this compound in microbial hosts is a prime target for systems and synthetic biology. nih.gov The challenge is to rationally design and engineer a microorganism to efficiently channel its metabolism towards the synthesis of this specific molecule.

Future research in this area will involve:

Systems Metabolic Engineering: This integrated field combines systems biology, synthetic biology, and evolutionary engineering to design and optimize microbial cell factories. nih.govpsu.eduresearchgate.net

Genome-Scale Metabolic Modeling: Computational models of metabolism can be used to identify key genetic targets for modification to enhance the production of fatty acid precursors like acetyl-CoA and malonyl-CoA. nih.gov

Synthetic Biology Tool Development: The design and construction of novel biosynthetic pathways, genetic circuits, and biosensors are needed to control and optimize the production of the target molecule. nih.govnih.gov Engineered yeasts, such as Saccharomyces cerevisiae, are promising platforms for producing fatty acid-derived pheromones and other high-value chemicals. frontiersin.orgresearchgate.netmdpi.com

Addressing Sustainability and Scalability in Production for Non-Clinical Applications

For this compound to be viable for non-clinical applications, such as in agriculture as a potential pest management tool, its production must be both sustainable and scalable. A major challenge is transitioning from lab-scale synthesis to cost-effective industrial production.

Key considerations for future development:

Scalability of Biocatalytic Processes: Scaling up enzyme-based reactions involves overcoming challenges such as enzyme stability, cofactor regeneration, and product inhibition. chemistryjournals.netrsc.orgscientificupdate.com

Techno-Economic Analysis (TEA): A thorough TEA is necessary to evaluate the economic feasibility of different production routes, comparing chemical synthesis with microbial fermentation. scientificupdate.com

Process Intensification: Adopting technologies like flow chemistry or continuous processing can make production more efficient, safer, and more sustainable compared to traditional batch processes. uk-cpi.com

Successfully addressing these research directions and overcoming the associated challenges will be pivotal in unlocking the full potential of this compound as a valuable chemical compound.

Q & A

Q. What are the standard methods for synthesizing (Z)-6-Nonenoic acid methyl ester in laboratory settings?

Synthesis typically involves transesterification or esterification reactions. For example, acid-catalyzed esterification of (Z)-6-Nonenoic acid with methanol under reflux conditions (60–80°C) is a common approach. Purification can be achieved using silica gel chromatography or specialized Fatty Acid Methyl Ester (FAME) purification kits . Gas chromatography (GC) with polar capillary columns (e.g., SP™-2560 or Omegawax®) is recommended for purity validation, as these columns resolve geometric isomers effectively .

Q. How can researchers differentiate this compound from its (E)-isomer?

Geometric isomers are distinguished via GC-MS with polar stationary phases or nuclear magnetic resonance (NMR). For GC, retention times and spectral libraries (e.g., NIST) are critical. The (Z)-isomer typically elutes earlier than the (E)-isomer due to lower polarity. NMR analysis focuses on coupling constants (J values) of the double bond protons: cis (Z) configurations show J ≈ 10–12 Hz, while trans (E) configurations exhibit J ≈ 15–18 Hz .

Q. What analytical techniques are essential for quantifying this compound in complex mixtures?

GC-MS is the gold standard for quantification. A 37-component FAME mix analyzed on cyanosilicone columns (e.g., SP™-2560) provides reference retention indices. For trace analysis, tandem mass spectrometry (MS/MS) in selective reaction monitoring (SRM) mode enhances sensitivity. Internal standards like deuterated FAMEs improve accuracy .

Advanced Research Questions

Q. How does the stereochemical configuration ((Z) vs. (E)) influence the stability and reactivity of 6-Nonenoic acid methyl esters?

(Z)-isomers are less thermodynamically stable than (E)-isomers due to steric hindrance around the double bond. Kinetic studies using hydrogenation calorimetry (e.g., heats of hydrogenation in n-hexane) reveal higher enthalpy changes for (Z)-isomers, reflecting greater instability . Reactivity in oxidation reactions also differs: (Z)-isomers form peroxides more readily under UV exposure, requiring inert storage conditions .

Q. What challenges arise when detecting this compound in biological or environmental matrices?

Matrix interference (e.g., phospholipids in biological samples) necessitates solid-phase extraction (SPE) or derivatization (e.g., silylation) prior to GC-MS. In environmental studies, low volatility complicates headspace sampling; liquid-liquid extraction with dichloromethane or hexane is preferred. Electronic nose systems with chemometric analysis (PCA/LDA) have been tested for rapid detection but require calibration against GC-MS data .

Q. How can researchers resolve contradictions in FAME quantification data across studies?

Discrepancies often stem from column selectivity or derivatization efficiency. For example:

  • Polar columns (e.g., SP™-2560) resolve FAMEs better than non-polar ones.
  • Incomplete transesterification (e.g., due to moisture) reduces yields; BF₃-methanol catalysts improve reaction efficiency . A harmonized protocol should include internal standards, column specifications, and reaction validation via NMR or FTIR.

Methodological Tables

Table 1: Key Physicochemical Properties of (Z)-6-Nonenoic Acid Methyl Esters

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂
CAS Number41654-17-5
IUPAC NameMethyl (Z)-6-nonenoate
Boiling PointNot reported; estimated 215–220°CN/A
StabilityAir-sensitive; store under N₂

Table 2: GC-MS Parameters for FAME Analysis

Column TypeTemperature ProgramDetection Limit
SP™-2560 (100 m × 0.25 mm)140°C (5 min) → 4°C/min → 240°C0.1 ppm
Omegawax® (30 m × 0.25 mm)50°C (2 min) → 10°C/min → 220°C0.5 ppm

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